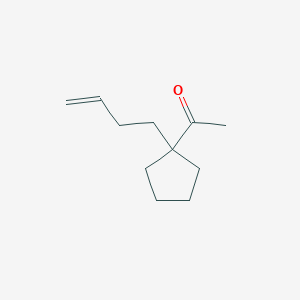
1-(3-Butenyl)-1-acetylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Butenyl)-1-acetylcyclopentane, commonly known as BAC, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a cyclopentane derivative that has a butenyl and acetyl group attached to it. BAC has been found to have various biochemical and physiological effects, making it an interesting compound for researchers to study.
Mecanismo De Acción
The mechanism of action of BAC is not fully understood. However, it has been hypothesized that BAC exerts its cytotoxic effects on cancer cells by inducing apoptosis, or programmed cell death. BAC has also been found to inhibit the activity of certain enzymes involved in inflammation, which may explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
BAC has been found to have various biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory effects, BAC has been found to have antiviral and antibacterial effects. BAC has also been found to have antioxidant effects, which may make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BAC in lab experiments is its relatively simple synthesis method. Additionally, BAC has been found to have low toxicity and is stable under normal laboratory conditions. However, a limitation of using BAC in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research on BAC. One area of research could be to further investigate the mechanism of action of BAC, particularly with regards to its cytotoxic effects on cancer cells. Additionally, further research could be done to explore the potential applications of BAC in the treatment of inflammatory diseases and oxidative stress-related diseases. Finally, research could be done to develop more efficient synthesis methods for BAC, which could make it more accessible for use in scientific research.
Métodos De Síntesis
BAC can be synthesized through a multistep process starting with the reaction of cyclopentanone with ethyl acetoacetate. The product of this reaction is then reacted with allyl bromide to form 1-(3-butenyl)cyclopentanone. Finally, this compound is acetylated using acetic anhydride to form 1-(3-butenyl)-1-acetylcyclopentane.
Aplicaciones Científicas De Investigación
BAC has been studied for its potential applications in scientific research. One area of research where BAC has been studied is in the field of cancer research. BAC has been found to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, BAC has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
Número CAS |
152090-66-9 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1-(1-but-3-enylcyclopentyl)ethanone |
InChI |
InChI=1S/C11H18O/c1-3-4-7-11(10(2)12)8-5-6-9-11/h3H,1,4-9H2,2H3 |
Clave InChI |
UTPCVPYAOICBAP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCCC1)CCC=C |
SMILES canónico |
CC(=O)C1(CCCC1)CCC=C |
Sinónimos |
Ethanone, 1-[1-(3-butenyl)cyclopentyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



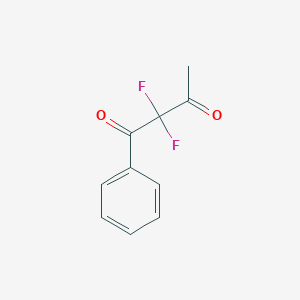
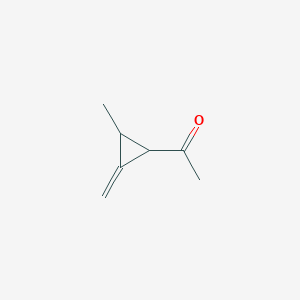
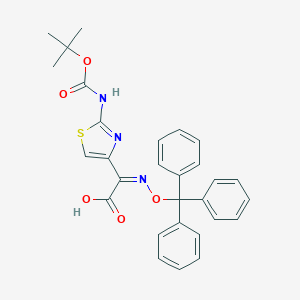
![(3R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione](/img/structure/B138771.png)
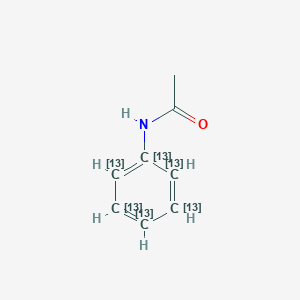
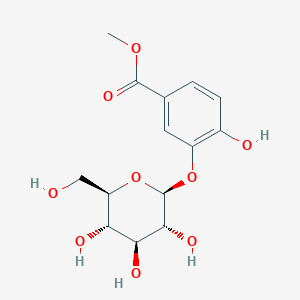
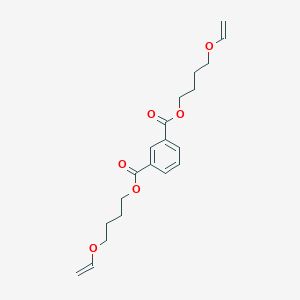
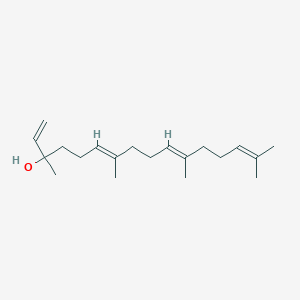
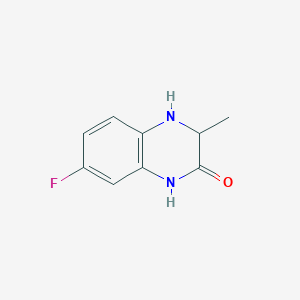
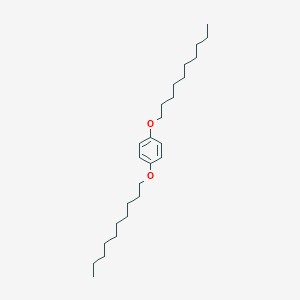
acetate](/img/structure/B138785.png)
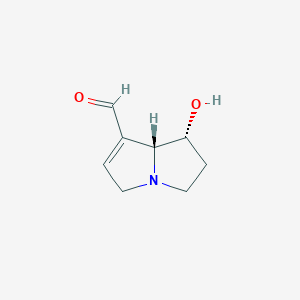
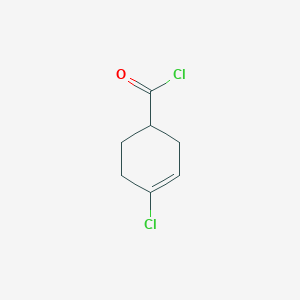
![(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B138799.png)